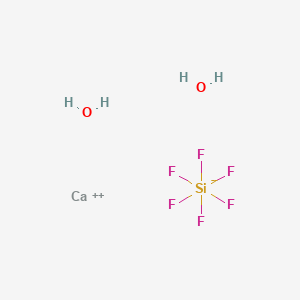

Calcium hexafluorosilicate dihydrate

Description

Properties

IUPAC Name |

calcium;hexafluorosilicon(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.F6Si.2H2O/c;1-7(2,3,4,5)6;;/h;;2*1H2/q+2;-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVNHHNEOXCJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.F[Si-2](F)(F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF6H4O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Pathways for Calcium Hexafluorosilicate Dihydrate

Laboratory-Scale Synthesis Techniques

Laboratory preparation of calcium hexafluorosilicate (B96646) dihydrate focuses on precipitation from aqueous solutions, offering a straightforward route to the compound.

The fundamental principle behind this common synthetic approach is the double displacement reaction between hexafluorosilicic acid and a calcium-containing compound in an aqueous medium. The low solubility of calcium hexafluorosilicate in water drives the precipitation of the product.

Calcium hexafluorosilicate can be prepared by reacting hexafluorosilicic acid with calcium carbonate (CaCO₃). google.com In this reaction, an aqueous suspension of calcium carbonate is typically used. The hexafluorosilicic acid is added gradually to the suspension with agitation. udhtu.edu.ua This controlled addition is crucial to manage the effervescence from the production of carbon dioxide gas and to maintain an optimal pH for the reaction. udhtu.edu.ua

An alternative precipitation route involves the use of calcium nitrate (B79036) (Ca(NO₃)₂). The synthesis can be successfully achieved by reacting a high concentration of hexafluorosilicic acid with a calcium nitrate solution. google.com This method avoids the gas evolution seen with carbonates, potentially offering a more controlled reaction environment.

The balanced chemical equation for this interaction is: H₂SiF₆ (aq) + Ca(NO₃)₂ (aq) → CaSiF₆ (s) + 2HNO₃ (aq)

While this method is documented as a viable preparative route, detailed research findings on specific stoichiometric ratios and yields are less prevalent in publicly available literature compared to the carbonate and chloride routes. google.com

One of the most extensively documented methods for preparing calcium hexafluorosilicate involves the reaction between hexafluorosilicic acid and calcium chloride (CaCl₂). This process is valued for its efficiency and the high yields achievable. udhtu.edu.ua The reaction precipitates calcium hexafluorosilicate dihydrate (CaSiF₆·2H₂O) almost quantitatively from the solution. google.com

The reaction is as follows: H₂SiF₆ (aq) + CaCl₂ (aq) + 2H₂O (l) → CaSiF₆·2H₂O (s) + 2HCl (aq)

Research has shown that high yields of the product depend on specific reaction parameters. A patent for this process details that reacting a fluosilicic acid solution with a concentration of at least 25% by weight with anhydrous calcium chloride can achieve yields exceeding 94%. udhtu.edu.uagoogle.com The process involves adjusting the molar ratio of the reactants and the concentration of the acid to precipitate the dihydrate form at low temperatures. google.com

| Parameter | Value/Condition |

|---|---|

| H₂SiF₆ Concentration | 30% by weight |

| Molar Ratio (CaCl₂ / H₂SiF₆) | 2.5 |

| Reaction Time | 1 hour (for CaCl₂ addition) |

| Temperature Control | Maintained between 30-35°C |

| Reported Yield | 93.9% |

The established and primary methodologies for synthesizing calcium hexafluorosilicate rely on hexafluorosilicic acid as the key precursor. This acid conveniently contains both the silicon and fluoride (B91410) components in a single, reactive molecule. Direct reaction pathways starting from separate fluoride sources, such as calcium fluoride (CaF₂), and silicon sources, like silanes or silicon tetrafluoride (SiF₄), are not commonly documented for the preparation of calcium hexafluorosilicate. In fact, many related industrial processes focus on the reverse—the decomposition of CaSiF₆ into CaF₂ and SiF₄. udhtu.edu.ua The synthesis from H₂SiF₆ is favored due to the acid's availability as an industrial byproduct, making it a more economically viable and straightforward starting point. chemdad.com

The formation of the specific dihydrate form (CaSiF₆·2H₂O) is a critical step in the synthesis. The precipitation is typically controlled by temperature and the concentration of the reactants. google.com For instance, in the calcium chloride route, the reaction temperature is kept below 50°C, often between 30 and 35°C, to ensure the quantitative precipitation of the dihydrate. google.comresearchgate.net

Once the this compound is precipitated, it is separated from the reaction mixture via filtration. researchgate.net The resulting solid cake is then washed, often with water, to remove residual acid and other soluble impurities. google.com The final step involves drying the product. It is crucial to control the drying temperature, as the dihydrate can be converted into the anhydrous form (CaSiF₆) at elevated temperatures. The conversion from the dihydrate to the anhydrous salt typically occurs upon drying at temperatures around 130°C. google.com Therefore, to obtain the stable dihydrate, milder drying conditions are necessary.

Precipitation Routes from Hexafluorosilicic Acid Precursors

Industrial Production and Reclamation Processes

The industrial-scale synthesis of this compound is closely linked to the management of by-products from other major chemical industries, particularly phosphate (B84403) fertilizer production. Methodologies focus on utilizing waste streams as primary feedstock, presenting a dual benefit of resource reclamation and waste valorization.

The production of phosphate fertilizers, such as superphosphate (B1263860) and phosphoric acid, is a primary source of the raw material needed for synthesizing calcium hexafluorosilicate. google.comepa.gov During the acidulation of phosphate rock with sulfuric acid, gaseous fluorine-containing compounds, namely hydrogen fluoride and silicon tetrafluoride, are released. fluoridealert.org These gases are captured in wet scrubbers, reacting with water to form an impure hexafluorosilicic acid (H₂SiF₆) solution. google.comfluoridealert.org This by-product, which would otherwise be a hazardous waste requiring disposal, serves as the main fluorine source. fluoridealert.orgdf-chemicals.com

The general process involves reacting this impure hexafluorosilicic acid solution with a suitable calcium salt. google.com A common method is the reaction with calcium chloride (CaCl₂) at a controlled temperature to precipitate this compound. google.com Another approach involves neutralizing the hexafluorosilicic acid with calcium oxide (CaO) or calcium carbonate (CaCO₃). evitachem.comgoogle.com This route is not only a method for synthesis but also a strategy to manage the surplus of hexafluorosilicic acid, for which industrial demand is often lower than the amount produced from fluoride recycling processes. google.com The conversion of this by-product reduces the environmental impacts associated with its disposal and allows for the extraction of more value from the raw phosphate ore. df-chemicals.comgoogle.com

Industrial wastewater, particularly from the semiconductor and metalworking industries, can contain significant concentrations of hexafluorosilicic acid and other fluoride compounds. elsevierpure.comncu.edu.tw The recovery of these compounds is driven by the need to meet environmental discharge limits and the potential for resource recovery. nih.govepa.gov

The primary method for recovery involves chemical precipitation. By adding a calcium source, such as calcium hydroxide (B78521) (Ca(OH)₂), to the acidic wastewater, the hexafluorosilicate ions (SiF₆²⁻) react to form calcium hexafluorosilicate, which is sparingly soluble and precipitates out of the solution. elsevierpure.comresearchgate.net Research has demonstrated that the controlled addition of calcium hydroxide can lead to the precipitation of CaSiF₆, effectively removing the fluorine and silicon from the liquid phase. elsevierpure.comresearchgate.net The process can be engineered to selectively precipitate different fluoride compounds based on the precise control of reaction conditions. elsevierpure.comresearchgate.net Subsequent steps, such as alkaline leaching, can be employed to purify the recovered material. elsevierpure.comresearchgate.net

The economic viability of producing this compound is intrinsically tied to the low cost of its primary precursor, by-product hexafluorosilicic acid. df-chemicals.com Process optimization focuses on maximizing yield and purity while minimizing operational costs. Key strategies include the development of continuous, rather than batch, processes and the recycling of process water and unreacted reagents.

A patented process highlights the production of this compound by reacting an aqueous solution of fluosilicic acid with anhydrous calcium chloride. evitachem.com This method emphasizes control over temperature to ensure the desired dihydrate form precipitates. evitachem.com The economic benefit stems from transforming a hazardous industrial by-product from the fertilizer industry into a marketable chemical. google.comgoogle.com The feasibility is further enhanced by the potential reuse of the resulting calcium fluoride sludge from some processes as an additive in concrete, offsetting disposal costs. epa.gov The optimization of parameters like reactant molar ratios, temperature, and pH is crucial for achieving high-purity products suitable for various applications, which in turn dictates the economic value of the process. ncu.edu.twmdpi.com

Factors Governing Synthesis Outcomes and Material Purity

The successful synthesis of this compound with desired purity and yield depends on the precise control of several key reaction parameters. The interplay between reactant concentrations, molar ratios, temperature, and pH determines the reaction kinetics, precipitation behavior, and the potential for impurity incorporation.

The stoichiometry and concentration of reactants are critical factors in the synthesis of this compound. The molar ratio between the calcium source and the hexafluorosilicate source directly influences the completeness of the precipitation and the nature of the product formed.

In processes utilizing hexafluorosilicic acid from phosphate production, proper adjustment of the acid concentration and the molar ratio of the calcium salt (e.g., CaCl₂) to the acid is essential for quantitative precipitation. google.com Studies on wastewater treatment show that the precipitation behavior is strongly dependent on the calcium-to-silicon (Ca/Si) molar ratio. elsevierpure.comresearchgate.net For instance, increasing the Ca/Si ratio can shift the precipitation from calcium fluoride (CaF₂) towards calcium hexafluorosilicate (CaSiF₆). elsevierpure.comresearchgate.net In one synthesis method involving the reaction of calcium carbonate with hydrofluorosilicic acid, a molar ratio of at least 3.5 moles of the acid to one mole of calcium carbonate is recommended to achieve high yields. evitachem.com

Table 1: Effect of Molar Ratios on Product Formation

| Reactants | Molar Ratio | Observed Outcome | Source(s) |

|---|---|---|---|

| Ca(OH)₂ and H₂SiF₆ Wastewater | Low Ca/Si (e.g., 1.12) | Predominant precipitation of CaF₂. | elsevierpure.com, researchgate.net |

| Ca(OH)₂ and H₂SiF₆ Wastewater | High Ca/Si (e.g., 3.91) | Increased precipitation of CaSiF₆ along with CaF₂. | elsevierpure.com, researchgate.net |

| CaCO₃ and H₂SiF₆ | ≥3.5 : 1 (Acid:Carbonate) | High yield of Calcium Hexafluorosilicate. | evitachem.com |

Temperature and pH are fundamental parameters that govern the reaction environment, affecting solubility, reaction rates, and the crystalline phase of the final product.

For the precipitation of the dihydrate form, maintaining a lower temperature is often necessary. A process reacting fluosilicic acid with calcium chloride specifies a temperature below 50°C to ensure the precipitation of this compound (CaSiF₆·2H₂O). google.comevitachem.com The anhydrous form, by contrast, is typically obtained by heating the dihydrate powder at higher temperatures, for example at 140°C. cambridge.orgcambridge.org In other synthesis routes, such as the reaction between calcium carbonate and a heated solution of hydrofluorosilicic acid, temperatures may range from 60 to 80°C. evitachem.com

Table 2: Influence of Temperature on Synthesis

| Synthesis Process | Temperature | Product | Source(s) |

|---|---|---|---|

| H₂SiF₆ + CaCl₂ | < 50°C | CaSiF₆·2H₂O (dihydrate) | google.com, evitachem.com |

| CaCO₃ + H₂SiF₆ | 60 - 80°C | Calcium Hexafluorosilicate | evitachem.com |

| Heating of CaSiF₆·2H₂O | 140°C | CaSiF₆ (anhydrous) | cambridge.org, cambridge.org |

Strategies for Enhancing Phase Purity and Yield of this compound

The synthesis of this compound (CaSiF₆·2H₂O) with high phase purity and yield is contingent on the careful control of several key reaction parameters. Research into the precipitation of this compound, often from fluosilicic acid and a calcium salt, has identified reactant concentrations, molar ratios, and post-precipitation washing protocols as critical factors influencing the final product's quality and quantity.

A significant challenge in the synthesis of calcium hexafluorosilicate is the potential for the formation of impurities, such as silicon dioxide (SiO₂), particularly when manipulating reactant ratios to maximize yield. One study found that while increasing the calcium to silicon (Ca/Si) molar ratio to 3.91 can result in a 100% recovery yield of calcium hexafluorosilicate, this is accompanied by the hydrolytic decomposition of the hexafluorosilicate ion, leading to the precipitation of silicon dioxide on the surface of the product. researchgate.net This highlights a crucial trade-off between achieving high yield and maintaining phase purity.

Investigations into the direct precipitation of this compound have yielded specific conditions that favor high yields. For instance, a patented method has demonstrated that the concentration of the fluosilicic acid solution is a determining factor for the precipitation yield. google.com When the concentration of fluosilicic acid is at least 25%, the yield of this compound reaches 90%, and at a concentration of 30%, the yield can be further increased to at least 95%. google.com

The molar ratio of the reactants is another pivotal parameter. In the reaction between calcium chloride and fluosilicic acid, employing a CaCl₂/H₂SiF₆ molar ratio of between 2 and 5 has been shown to achieve yields of over 94%. google.com This suggests that an excess of the calcium salt can drive the reaction towards the desired product.

Furthermore, post-precipitation treatment is essential for enhancing the purity of the final product. The aforementioned patented process includes a washing step for the this compound precipitate. google.com This involves mixing the precipitate with a 2% to 4% aqueous solution of fluosilicic acid, which serves to remove soluble impurities. google.com The mother liquors from the filtration of the precipitate, which are acidic and contain calcium chloride, can be neutralized with an excess of calcium carbonate. This allows for the separation of the calcium chloride solution from solid impurities, including excess calcium carbonate, calcium fluoride, and insoluble phosphorus compounds. google.com

While wet-chemical routes are common for the synthesis of calcium hexafluorosilicate, achieving high phase purity can be challenging. researchgate.net It has been noted that although the compound can be prepared at room temperature via a simple wet chemical process, the resulting phase purity is often poor. researchgate.net

The following tables summarize the findings from various studies on the key parameters influencing the yield of calcium hexafluorosilicate.

Table 1: Effect of Fluosilicic Acid Concentration on Yield

| Concentration of Fluosilicic Acid | Precipitation Yield of CaSiF₆·2H₂O |

|---|---|

| < 10% | Did not exceed 85% |

| ≥ 25% | 90% |

| 30% | ≥ 95% |

Data sourced from patent FR2585346A1. google.com

Table 2: Effect of Reactant Molar Ratio on Yield and Purity

| CaCl₂/H₂SiF₆ Molar Ratio | Ca/Si Molar Ratio | Yield of CaSiF₆ | Purity Considerations |

|---|---|---|---|

| 2 to 5 | - | > 94% | Washing with 2-4% H₂SiF₆ solution is employed for purification. google.com |

| - | 1.12 | 25% (as CaF₂) | - |

| - | 3.91 | 100% | Product contaminated with SiO₂. researchgate.net |

Data compiled from multiple sources. researchgate.netgoogle.com

Structural Elucidation and Crystallographic Investigations of Calcium Hexafluorosilicate Dihydrate

Advanced Crystal Structure Determination

The structural analysis of calcium hexafluorosilicate (B96646) dihydrate has been accomplished through a synergistic application of powder and single-crystal X-ray diffraction methods, complemented by computational refinement techniques.

X-ray Powder Diffraction (PXRD) is a primary and essential technique for the identification of crystalline phases and the determination of their unit cell parameters. ncl.ac.uk For calcium hexafluorosilicate dihydrate, PXRD analysis has been instrumental in confirming its synthesis and identifying its crystallographic system. researchgate.net The technique involves directing a monochromatic X-ray beam onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. jkdhs.org The resulting diffraction pattern is a unique fingerprint of the crystalline material's atomic structure.

Analysis of the PXRD data for CaSiF₆·2H₂O revealed that it crystallizes in the monoclinic system. researchgate.net The specific lattice parameters determined from these powder diffraction data are detailed in the table below. researchgate.net These parameters define the dimensions and shape of the unit cell, the fundamental repeating block of the crystal lattice. researchgate.net Additionally, research has identified a second polymorph of CaSiF₆·2H₂O, which crystallizes in the P2/c space group, highlighting the capability of PXRD to distinguish between different crystalline forms of the same compound. researchgate.net

Table 1: Crystallographic Data for this compound (Monoclinic, P2₁/n)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.48107(9) Å |

| b | 9.18272(7) Å |

| c | 5.72973(5) Å |

| β | 98.9560(6)° |

| Volume (V) | 544.733(8) ų |

| Z (Formula units per unit cell) | 4 |

Data sourced from structural characterization studies. researchgate.net

While PXRD is excellent for phase identification, single-crystal X-ray diffraction (SCXRD) provides the most definitive and high-resolution data on the precise arrangement of atoms within the crystal lattice. researchgate.netcarleton.edumdpi.com This technique requires a small, high-quality single crystal, which is mounted and rotated in an X-ray beam. The resulting diffraction pattern allows for the unambiguous determination of the crystal's space group and the exact coordinates of each atom in the unit cell. tugraz.at

For this compound, SCXRD studies have been crucial in confirming the atomic connectivity and assigning the correct space group. researchgate.net One investigation into a polymorph of CaSiF₆·2H₂O successfully elucidated its structure using single-crystal X-ray diffraction, assigning it to the P2/c space group. researchgate.net This level of detail is essential for understanding the intricate bonding and intermolecular interactions that govern the material's properties. The data from SCXRD provide a complete picture of the molecular geometry, bond lengths, and bond angles. carleton.edu

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. rruff.infonih.gov It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the entire experimental powder pattern. crystalimpact.com By minimizing the difference between the calculated and observed patterns through a least-squares approach, the method can refine various structural parameters, including lattice parameters, atomic positions, and site occupancies. youtube.com

The crystal structure of the P2₁/n polymorph of CaSiF₆·2H₂O was determined from laboratory powder diffraction data using a combination of simulated annealing and full-profile Rietveld refinement. researchgate.net This approach is particularly valuable when single crystals of sufficient size or quality are not available. Rietveld refinement allows for quantitative phase analysis, making it possible to determine the relative amounts of different crystalline phases in a mixture. crystalimpact.com The successful application of this method provided the high-precision lattice parameters and structural details for CaSiF₆·2H₂O. researchgate.net

Coordination Chemistry and Bonding Analysis

The detailed structural data obtained from diffraction studies allow for a thorough analysis of the coordination environments of the constituent ions and the nature of the chemical bonds within this compound.

The hexafluorosilicate anion ([SiF₆]²⁻) is a key structural component of the compound. Crystallographic analysis reveals that this anion adopts a regular octahedral geometry, with the silicon atom at the center and six fluorine atoms at the vertices. nih.govnih.gov This arrangement is consistent with the predictions of VSEPR theory for a central atom with six bonding pairs of electrons.

The Si-F bonds within the anion are known to be considerably ionic in nature. nih.gov The significant electronegativity difference between silicon and fluorine leads to a polarization of the electron density towards the fluorine atoms. In various crystalline structures, the [SiF₆]²⁻ anion is known to participate in hydrogen bonding, particularly when water molecules or other hydrogen-bond donors are present in the crystal lattice. researchgate.net

Table 2: Geometric Parameters of the Hexafluorosilicate Anion

| Feature | Description |

|---|---|

| Central Atom | Silicon (Si) |

| Surrounding Atoms | 6 Fluorine (F) atoms |

| Coordination Geometry | Octahedral |

The coordination environment of the calcium cation (Ca²⁺) in CaSiF₆·2H₂O is particularly complex and interesting. The structural determination reveals that the Ca²⁺ ion is octacoordinated, meaning it is directly bonded to eight other atoms. researchgate.net This coordination sphere is composed of five fluorine atoms from neighboring hexafluorosilicate anions and three oxygen atoms from the water molecules. researchgate.net This F₅O₃ coordination gives rise to a distorted coordination polyhedron around the calcium ion.

The water molecules play a crucial role in the crystal structure. The structure contains centrosymmetric dimers of calcium ions, formulated as [Ca(μ-H₂O)₂Ca]⁴⁺. In these dimers, two water molecules act as bridging ligands (μ-H₂O), connecting the two calcium centers. researchgate.net A third water molecule is terminally bound to each calcium ion. researchgate.net The average distance between the Ca²⁺ ion and the oxygen atoms of the water molecules in its first hydration shell typically ranges from 2.38 to 2.52 Å in various hydrated calcium clusters. nih.govfrontiersin.org These water molecules are involved in a network of hydrogen bonds, linking the [Ca(μ-H₂O)₂Ca]⁴⁺ dimers and the [SiF₆]²⁻ anions, creating a dense and stable three-dimensional framework. researchgate.net

Polymorphism and Hydration State Studies

Characterization of Anhydrous Calcium Hexafluorosilicate

Anhydrous calcium hexafluorosilicate (CaSiF₆) crystallizes in the trigonal system, with the space group R-3 researchgate.net. Its structure has been determined from laboratory powder diffraction data researchgate.net.

Key Crystallographic Data for Anhydrous CaSiF₆ researchgate.net:

Crystal System: Trigonal

Space Group: R-3

Unit Cell Parameters:

a = 5.3497(3) Å

c = 13.5831(11) Å

Volume: 336.66(5) ų

Z (formula units per unit cell): 3

The anhydrous form is isomorphous with several other M(II)A(IV)F₆ and M(I)A(V)F₆ compounds, including various silicates, germanates, and stannates researchgate.net.

Identification and Analysis of Polymorphic Forms of the Dihydrate

This compound (CaSiF₆·2H₂O) is known to exist in at least two polymorphic forms. The more commonly reported form crystallizes in the monoclinic P2₁/n space group researchgate.net.

Crystallographic Data for Monoclinic CaSiF₆·2H₂O (P2₁/n) researchgate.net:

Crystal System: Monoclinic

Space Group: P2₁/n

Unit Cell Parameters:

a = 10.48107(9) Å

b = 9.18272(7) Å

c = 5.72973(5) Å

β = 98.9560(6)°

Volume: 544.733(8) ų

Z: 4

A second polymorph of CaSiF₆·2H₂O has also been identified, crystallizing in the monoclinic P2/c space group researchgate.net. This form was unexpectedly produced during the reaction of soda-lime glass with hydrofluoric acid researchgate.net.

Isomorphism with Related Hexafluorosilicate Compounds

The monoclinic P2₁/n form of this compound is isomorphous with strontium hexafluorosilicate dihydrate (SrSiF₆·2H₂O) researchgate.net. However, it is not isomorphous with the magnesium analogue, which exists as a hexahydrate (MgSiF₆·6H₂O) researchgate.net. The anhydrous form of calcium hexafluorosilicate (CaSiF₆) is isomorphous with a number of other species with the general formula M(II)A(IV)F₆ or M(I)A(V)F₆, which includes several silicates, germanates, and stannates researchgate.net.

Investigations into Structural Dynamics and Stability

Thermal Expansion Anisotropy and Coefficients

Thermodiffractometric measurements have been employed to determine the linear and volumetric thermal expansion coefficients of CaSiF₆·2H₂O researchgate.net. These studies have revealed anisotropic thermal expansion, meaning the material expands and contracts differently along its different crystallographic axes upon heating. Notably, a minor contraction was observed along the 'a' axis upon heating researchgate.net.

Interactive Data Table: Thermal Expansion Coefficients for CaSiF₆·2H₂O

| Crystallographic Axis | Linear Thermal Expansion Coefficient (α) (K⁻¹) |

| a | Negative (minor contraction) |

| b | Positive |

| c | Positive |

| Volumetric | Positive |

Note: Specific numerical values for the coefficients require further specialized literature review.

In-situ Diffraction Studies of Thermal Transitions

In-situ X-ray diffraction studies have been instrumental in elucidating the structural transformations of this compound (CaSiF₆·2H₂O) upon heating. These investigations provide real-time insights into the changes in the crystal lattice, revealing the mechanism and temperature-dependent nature of its thermal decomposition.

Thermodiffractometric measurements have precisely characterized the thermal behavior of CaSiF₆·2H₂O. researchgate.net As the temperature increases, the compound undergoes dehydration, transforming from its monoclinic dihydrate phase (space group P2₁/n) to the anhydrous trigonal phase of calcium hexafluorosilicate (CaSiF₆, space group R-3). researchgate.net This transition is accompanied by distinct changes in the unit cell parameters.

A notable finding from these in-situ studies is the anisotropic thermal expansion of the dihydrate crystal lattice. researchgate.net While heating typically causes expansion in materials, this compound exhibits a minor but significant contraction along the a-axis of its monoclinic unit cell. researchgate.net Concurrently, the b and c-axes, as well as the unit cell volume, demonstrate a more conventional expansion with increasing temperature. The precise quantification of these changes is detailed through the linear and volumetric thermal expansion coefficients, which have been determined from the diffraction data. researchgate.net

The dehydration process culminates in the complete removal of water molecules from the crystal structure, leading to the formation of the anhydrous CaSiF₆. The crystallographic parameters of both the initial dihydrate and the final anhydrous product have been accurately determined through Rietveld refinement of the powder diffraction data. researchgate.net

Below is a data table summarizing the crystallographic parameters of the two phases involved in the thermal transition.

Table 1. Crystallographic Data for this compound and its Anhydrous Form.

| Parameter | This compound (CaSiF₆·2H₂O) | Anhydrous Calcium Hexafluorosilicate (CaSiF₆) |

|---|---|---|

| Crystal System | Monoclinic | Trigonal |

| Space Group | P2₁/n | R-3 |

| a (Å) | 10.48107(9) | 5.3497(3) |

| b (Å) | 9.18272(7) | - |

| c (Å) | 5.72973(5) | 13.5831(11) |

| β (°) | 98.9560(6) | - |

| Volume (ų) | 544.733(8) | 336.66(5) |

Chemical Reactivity and Transformation Mechanisms of Calcium Hexafluorosilicate Dihydrate

Hydrolytic Behavior and Aqueous Chemistry

The hydrolytic behavior of calcium hexafluorosilicate (B96646) dihydrate in aqueous solutions is governed by a series of equilibria that are sensitive to the chemical environment. The dissociation of the hexafluorosilicate anion (SiF₆²⁻) is a key process, leading to the release of fluoride (B91410) ions and the formation of silicic acid.

The hydrolysis of the hexafluorosilicate ion (SiF₆²⁻) is a dynamic process influenced by several factors. The reaction involves the stepwise substitution of fluoride ions by hydroxyl groups, ultimately leading to the formation of silicic acid and free fluoride ions. The rate of this hydrolysis is significantly affected by factors such as pH, temperature, and the concentration of ionic species in the solution. nih.govnih.gov

SiF₆²⁻ + 4H₂O ⇌ Si(OH)₄ + 6F⁻ + 4H⁺

This equilibrium is complex and the kinetics are influenced by the rates of the forward and reverse reactions. The formation of stable products, such as calcium fluoride (CaF₂), can drive the reaction forward by removing fluoride ions from the solution. researchgate.netelsevierpure.com

The equilibrium of hexafluorosilicate hydrolysis is critically dependent on both pH and the concentration of calcium ions.

Effect of pH: The hydrolysis of SiF₆²⁻ is significantly influenced by the hydrogen ion concentration. karger.comnih.govnih.gov Lower pH (more acidic conditions) generally inhibits the forward hydrolysis reaction, as indicated by the presence of H⁺ on the product side of the equilibrium. karger.comnih.gov Conversely, in more alkaline conditions, the equilibrium shifts to the right, favoring the formation of silicic acid and fluoride ions. However, at moderate pH values (4-5), the oligomerization of silica (B1680970) can complicate the direct determination of the equilibrium constant. nih.gov Under more acidic conditions (below pH 3.5), a single intermediate species, assigned as SiF₅⁻ (or its hydrate), has been detected. nih.gov

Studies have shown that under conditions with high concentrations of both hydrogen ions and calcium ions, the promoting effect of Ca²⁺ on the hydrolysis of hexafluorosilicate can be stronger than the inhibitory effect of H⁺. karger.comnih.gov Increasing the molar ratio of calcium to silicon (Ca/Si) has been demonstrated to drive the hydrolytic decomposition of the SiF₆²⁻ ion, leading to a higher yield of CaF₂ precipitation. researchgate.netelsevierpure.comjst.go.jp This indicates that calcium ion concentration is a dominant factor in controlling the extent of hydrolysis.

Table 1: Factors Influencing Hexafluorosilicate Hydrolysis Equilibrium

| Factor | Effect on Hydrolysis | Mechanism | References |

| pH | Inhibition at low pH, Promotion at high pH | Low pH (high H⁺) shifts equilibrium to the left. High pH consumes H⁺, shifting equilibrium to the right. | karger.comnih.govnih.gov |

| Calcium Ion (Ca²⁺) Concentration | Promotion | High Ca²⁺ concentration leads to precipitation of CaF₂, removing F⁻ from the solution and shifting the equilibrium to the right. | karger.comnih.govresearchgate.netelsevierpure.com |

The hydrolysis of calcium hexafluorosilicate dihydrate results in the release of fluoride ions and the formation of various forms of silicic acid. The primary pathway involves the dissociation of the hexafluorosilicate ion in water. nih.gov

The released fluoride ions (F⁻) can then react with calcium ions (Ca²⁺) present in the solution to precipitate as calcium fluoride (CaF₂). researchgate.netelsevierpure.com

Ca²⁺ + 2F⁻ → CaF₂ (s)

The other product, orthosilicic acid (Si(OH)₄), is a weak acid that exists in aqueous solutions. wikipedia.orglsbu.ac.uk In concentrated solutions, silicic acid molecules tend to polymerize and condense, forming polysilicic acids and eventually precipitating as amorphous hydrated silicon dioxide (silica gel). wikipedia.orglsbu.ac.uk The hydrolytic decomposition of the SiF₆²⁻ ion can directly result in the precipitation of silicon dioxide on the surface of the formed CaF₂. researchgate.netelsevierpure.comjst.go.jp This process is utilized in some industrial applications to recover silica from hexafluorosilicic acid waste streams. nih.gov

Thermal Decomposition Pathways and Products

Heating this compound induces a series of transformations, beginning with dehydration followed by high-temperature decomposition into different solid and gaseous products.

This compound (CaSiF₆·2H₂O) can be converted to its anhydrous form (CaSiF₆) through thermal treatment. This dehydration process involves the removal of the two water molecules of crystallization.

Research indicates that the anhydrous phase is readily obtained by heating the hydrated form at temperatures above 160 °C. cambridge.org The process involves filtration, washing, and drying of the dihydrate precipitate. frontiersin.orggoogle.com Thermodiffractometric measurements have been used to study this transformation. cambridge.org The dehydration of other hydrated calcium salts, such as calcium chloride and calcium sulfate (B86663), also occurs in a stepwise manner upon heating, which is a common characteristic for hydrated inorganic salts. tue.nlimrjournal.infonih.gov For this compound, the process can be represented by the following reaction:

CaSiF₆·2H₂O (s) → CaSiF₆ (s) + 2H₂O (g)

The crystal structure of the resulting anhydrous CaSiF₆ is a highly symmetric phase. cambridge.org

Upon further heating to higher temperatures, anhydrous calcium hexafluorosilicate undergoes decomposition. This thermal decomposition occurs within a temperature range of 300°C to 400°C. frontiersin.orggoogle.comnih.gov The primary decomposition pathway involves the breakdown of the anhydrous salt into solid calcium fluoride (CaF₂) and gaseous silicon tetrafluoride (SiF₄). frontiersin.orggoogle.comnih.gov

The reaction for this decomposition is: CaSiF₆ (s) → CaF₂ (s) + SiF₄ (g)

This reaction is analogous to the thermal decomposition of other hexafluorosilicate salts, such as sodium hexafluorosilicate (Na₂SiF₆), which also yields silicon tetrafluoride gas upon heating. wikipedia.orgresearchgate.net When heated to decomposition, toxic fumes containing fluoride may be emitted. chemdad.com The solid product, calcium fluoride, is a stable compound at high temperatures, although it can undergo hydrolysis in moist atmospheres at very high temperatures (around 830 °C). nih.gov The gaseous byproduct, silicon tetrafluoride, is a key component in various chemical manufacturing processes.

Table 2: Thermal Decomposition of Calcium Hexafluorosilicate

| Temperature Range | Process | Reactant(s) | Product(s) | References |

| > 160 °C | Dehydration | CaSiF₆·2H₂O | CaSiF₆, H₂O (g) | cambridge.org |

| 300 - 400 °C | Decomposition | CaSiF₆ | CaF₂, SiF₄ (g) | frontiersin.orggoogle.comnih.gov |

Formation of Calcium Fluoride and Silicon Tetrafluoride at Elevated Temperatures

The thermal decomposition of this compound (CaSiF₆·2H₂O) is a multi-stage process. The initial phase involves the loss of its water of hydration. The anhydrous phase, CaSiF₆, can be obtained by heating the dihydrate above 160 °C. cambridge.org

CaSiF₆(s) → CaF₂(s) + SiF₄(g)

This type of decomposition, where a complex fluoride breaks down into simpler metal fluorides and volatile silicon tetrafluoride, is a known behavior for fluorosilicates. researchgate.net When heated to the point of decomposition, the compound emits toxic fluoride-containing fumes. chemdad.com

| Stage | Temperature | Process | Products |

| 1 | > 160 °C | Dehydration | Anhydrous Calcium Hexafluorosilicate (CaSiF₆), Water (H₂O) |

| 2 | Higher Temperatures | Decomposition | Calcium Fluoride (CaF₂), Silicon Tetrafluoride (SiF₄) |

Reactions with Inorganic Substrates and Ion Exchange Phenomena

Interaction Mechanisms in Cementitious Systems and Concrete Science

In concrete science, calcium hexafluorosilicate is utilized as a chemical hardener and densifier. Its interaction mechanism is tied to the fundamental chemistry of hydrated Portland cement. The hydration of the primary components of cement, tricalcium silicate (B1173343) (C₃S) and dicalcium silicate (C₂S), produces two main compounds: calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521) (Ca(OH)₂). uomustansiriyah.edu.iqwikipedia.org The C-S-H gel is the primary binding phase that gives concrete its strength, accounting for 60-70% of the hydrated product volume. mdpi.com

When an aqueous solution of calcium hexafluorosilicate is applied to a concrete surface, it reacts with the soluble calcium hydroxide present in the cement paste. This chemical reaction results in the precipitation of two new, highly insoluble compounds: calcium fluoride (CaF₂) and silicon dioxide (SiO₂), typically in the form of a gel.

The simplified reaction is: CaSiF₆ + 2Ca(OH)₂ → 3CaF₂ + SiO₂ + 2H₂O

The formation of these products within the pore structure of the concrete has a densifying effect. The highly stable calcium fluoride and the silica gel fill micropores and capillaries in the cement paste. Furthermore, the newly formed silica can undergo a secondary, pozzolanic reaction with any remaining calcium hydroxide to form additional calcium silicate hydrate (C-S-H). This process further enhances the durability and strength of the concrete surface by creating more of the essential binding material. wikipedia.orgmdpi.com

Precipitation Behavior and Formation of Silicon Compounds

The precipitation behavior when calcium hexafluorosilicate is involved in aqueous reactions is heavily influenced by the molar ratio of calcium to silicon (Ca/Si). researchgate.net Research demonstrates that this ratio dictates which fluorine compounds are preferentially formed.

At a low Ca/Si molar ratio (e.g., 1.12), there is a selective precipitation of fluorine primarily as calcium fluoride (CaF₂). researchgate.net

At a high Ca/Si molar ratio (e.g., 3.91), the recovery of fluoride from the solution increases significantly. researchgate.net This is due to the precipitation of both calcium hexafluorosilicate (CaSiF₆) and the subsequent hydrolytic decomposition of the hexafluorosilicate ion (SiF₆²⁻) to form more calcium fluoride. researchgate.net

This hydrolytic decomposition of the SiF₆²⁻ ion also leads to the formation and precipitation of silicon dioxide (SiO₂). researchgate.net This silicon compound often deposits on the surface of the calcium fluoride crystals that have already formed. researchgate.net In other related processes involving hexafluorosilicic acid (the parent acid of CaSiF₆), its reaction with a calcium source like calcium carbonate also yields a calcium fluoride precipitate and an aqueous silica sol, which is a suspension of fine silica particles. google.com

| Ca/Si Molar Ratio | Precipitation Outcome | Silicon Compound Formed |

| 1.12 | Selective precipitation of ~25% of total fluorine as CaF₂. researchgate.net | Minimal silicon compound precipitation. |

| 3.91 | Near 100% fluorine recovery via precipitation of CaSiF₆ and CaF₂. researchgate.net | Silicon Dioxide (SiO₂) precipitates on CaF₂ surfaces. researchgate.net |

Reactions with Ammonium (B1175870) Hydrogen Fluoride

Ammonium hydrogen fluoride, also known as ammonium bifluoride ([NH₄][HF₂]), is a compound chemically related to the synthesis and decomposition of hexafluorosilicates. wikipedia.org The production of ammonium bifluoride can be viewed as an intermediate step in the processing of hexafluorosilicic acid (H₂SiF₆), from which calcium hexafluorosilicate is derived. wikipedia.org

The process involves the reaction of hexafluorosilicic acid with ammonia, which produces ammonium fluoride ([NH₄]F) and silicon dioxide. The ammonium fluoride can then be thermally decomposed to yield ammonium bifluoride. wikipedia.org

The reactions are as follows:

H₂SiF₆ + 6NH₃ + 2H₂O → SiO₂ + 6[NH₄]F

2[NH₄]F → NH₃ + [NH₄][HF₂]

Given this relationship, the reaction of calcium hexafluorosilicate with ammonium hydrogen fluoride would likely involve an ion exchange mechanism. Ammonium bifluoride is known to be an etchant that attacks silica. wikipedia.org A potential reaction between CaSiF₆ and [NH₄][HF₂] could lead to the formation of the more insoluble calcium fluoride (CaF₂) and ammonium hexafluorosilicate ((NH₄)₂SiF₆), which is soluble in water.

Advanced Applications in Materials Science and Environmental Engineering for Calcium Hexafluorosilicate Dihydrate

Contributions to Construction Materials Technology

The performance and longevity of construction materials are critical for infrastructure development. Calcium hexafluorosilicate (B96646) has emerged as a key additive for enhancing the physical properties of cement-based products.

Function as Hardening Agents and Concrete Densifiers

Calcium hexafluorosilicate is utilized as a chemical hardening and densifying agent for concrete surfaces. The fundamental chemistry involves its reaction with components within the cement matrix. As concrete cures, the hydration of Portland cement produces not only the binding calcium silicate (B1173343) hydrate (B1144303) (C-S-H) but also excess calcium hydroxide (B78521) (Ca(OH)₂), a softer, more soluble byproduct. nahb.org

Liquid chemical hardeners, including fluorosilicate-based solutions, penetrate the concrete's surface. nahb.org There, they react with the free calcium hydroxide to form additional, highly durable C-S-H. nahb.org This newly formed C-S-H fills the microscopic pores and capillaries within the concrete. nahb.org This process significantly increases the density, hardness, and abrasion resistance of the concrete surface. While various silicates are used for this purpose, fluorosilicates are particularly effective and are sometimes used remedially to improve the durability of dusting or poorly cured concrete slabs. nahb.org

Key benefits of this application include:

Increased Surface Hardness: Makes the concrete more resistant to wear and tear from traffic and industrial use.

Reduced Dusting: By converting soft free lime into a hard silicate structure, it prevents the formation of fine dust on the surface.

| Property Enhancement | Mechanism of Action | Primary Reactant in Concrete |

| Increased Hardness | Formation of additional Calcium Silicate Hydrate (C-S-H) | Calcium Hydroxide (Ca(OH)₂) |

| Increased Density | Filling of capillary pores with newly formed C-S-H | Calcium Hydroxide (Ca(OH)₂) |

| Reduced Permeability | Blocking of surface pores | Calcium Hydroxide (Ca(OH)₂) |

| Dusting Reduction | Conversion of soft Ca(OH)₂ to a hard, stable compound | Calcium Hydroxide (Ca(OH)₂) |

Role in Cementitious Composites and Specialty Mortars

While the primary use of calcium hexafluorosilicate in construction is as a surface hardener, its properties are relevant to the formulation of specialty cementitious composites and mortars. In these applications, precise control over setting times and final material properties is essential. Additives are often used to modify hydration reactions and improve performance. For instance, different types of cements, like calcium silicate-based cements (CSCs) and calcium sulfoaluminate (CSA) cements, are blended to control properties such as setting time and strength development for applications like 3D-printing mortars. researchgate.netnih.gov

Although less common than other additives, the reactive nature of fluorosilicates with calcium hydroxide suggests a potential role in modifying the matrix of specialty mortars, potentially contributing to higher density and chemical resistance in the final product. Research into calcium silicate-based cements for applications like dental materials highlights the importance of additives in controlling properties like bioactivity, which is linked to the material's ability to form hydroxyapatite. nih.gov

Industrial Chemical Processes and Synthesis Intermediates

Beyond construction, calcium hexafluorosilicate dihydrate is a pivotal intermediate in the chemical industry, particularly in the synthesis of fluorine compounds and mineral processing.

Precursor for Anhydrous Hydrogen Fluoride (B91410) Production from Fluorosilicic Acid

One of the most significant industrial applications of calcium hexafluorosilicate is its role as a precursor in the production of anhydrous hydrogen fluoride (HF) from fluorosilicic acid (H₂SiF₆). drugfuture.com911metallurgist.com Fluorosilicic acid is a major byproduct of the phosphate (B84403) fertilizer industry, generated during the processing of phosphate rock. nahb.org

The process involves reacting fluorosilicic acid with a calcium salt, such as calcium chloride (CaCl₂), under controlled conditions. This reaction leads to the precipitation of this compound. drugfuture.com911metallurgist.com The dihydrate is then filtered and heated to produce the anhydrous form, CaSiF₆. drugfuture.com911metallurgist.com

This anhydrous salt is subsequently subjected to thermal decomposition at high temperatures, typically between 360°C and 400°C. nahb.orgdrugfuture.com911metallurgist.com The decomposition yields two valuable products: solid calcium fluoride (CaF₂) and gaseous silicon tetrafluoride (SiF₄). drugfuture.com911metallurgist.com The calcium fluoride produced is of sufficient purity to be used as a feedstock for the traditional production of anhydrous hydrogen fluoride, which involves reacting CaF₂ with concentrated sulfuric acid (H₂SO₄). drugfuture.com911metallurgist.com

| Process Stage | Reactants | Products | Key Conditions |

| Precipitation | Fluorosilicic Acid (H₂SiF₆), Calcium Chloride (CaCl₂) | This compound (CaSiF₆·2H₂O) | Low-temperature |

| Dehydration | This compound (CaSiF₆·2H₂O) | Anhydrous Calcium Hexafluorosilicate (CaSiF₆) | Drying/Heating |

| Thermal Decomposition | Anhydrous Calcium Hexafluorosilicate (CaSiF₆) | Calcium Fluoride (CaF₂), Silicon Tetrafluoride (SiF₄) | 360-400°C |

| HF Production | Calcium Fluoride (CaF₂), Sulfuric Acid (H₂SO₄) | Anhydrous Hydrogen Fluoride (HF), Calcium Sulfate (B86663) (CaSO₄) | High Temperature |

Utility as Flotation Reagents in Mineral Processing

In mineral processing, froth flotation is a critical technique used to separate valuable minerals from gangue (unwanted rock). ncats.io The process relies on the selective application of chemical reagents to make the target mineral hydrophobic (water-repellent) or hydrophilic (water-attracting). Calcium hexafluorosilicate is identified as a flotation agent. 911metallurgist.comonetunnel.org

Flotation reagents are broadly classified as collectors, frothers, and regulators (activators or depressants). ncats.io Hexafluorosilicate compounds, such as ammonium (B1175870) hexafluorosilicate, have been demonstrated to act as selective depressants. xinhaimining.com For example, ammonium hexafluorosilicate can effectively depress iron-containing silicate minerals like aegirine, allowing for the selective flotation of hematite. xinhaimining.com Similarly, sodium fluorosilicate is used as a depressant for barite in fluorite flotation systems. mdpi.com In the context of separating fluorite from calcite, various depressants are used to inhibit the flotation of calcite. drugfuture.com Given the documented use of related fluorosilicate compounds as selective depressants, calcium hexafluorosilicate likely functions in a similar capacity, modifying the surface chemistry of certain gangue minerals to prevent them from floating, thereby increasing the purity of the desired mineral concentrate.

Environmental Remediation and Waste Valorization

The industrial utility of this compound extends to environmental applications, primarily through the valorization of industrial byproducts. The production process described for anhydrous hydrogen fluoride is a prime example of waste valorization. nahb.orgdrugfuture.com911metallurgist.com

Fluorosilicic acid, the starting material, is a potentially hazardous waste stream from phosphate fertilizer plants. If not properly managed, it can pose environmental risks. The process of converting this acid into calcium hexafluorosilicate transforms a low-value, problematic byproduct into a stable, solid intermediate. nahb.org This intermediate, CaSiF₆, can then be used to produce high-value chemicals like calcium fluoride and, ultimately, hydrogen fluoride. drugfuture.com911metallurgist.com This pathway provides a sustainable outlet for an industrial waste stream, reducing the need for landfilling and mitigating potential environmental contamination. This approach aligns with the principles of a circular economy, where waste from one process becomes a valuable resource for another.

A related concept in environmental engineering is the synthesis of other valuable materials from industrial waste. For instance, research has shown the successful synthesis of nano-calcium fluoride from phosphogypsum, another waste product, for use in wastewater treatment. These examples underscore a growing trend in chemical and environmental engineering to find innovative uses for industrial byproducts, with the synthesis of calcium hexafluorosilicate from fluorosilicic acid being a key established process.

Application in Soil Remediation via Ion Exchange Properties

A comprehensive review of scientific literature and technical reports does not yield specific research on the application of this compound for soil remediation through ion exchange properties. While various calcium-containing compounds are utilized in soil amendment and remediation, they primarily function by adjusting soil pH or by precipitating contaminants. nih.govcalcinor.comeeer.org The mechanism of ion exchange in soil typically involves materials with high cation-exchange capacity, such as clays, organic matter, or specific amendments like zeolites, which can adsorb and exchange cations. mdpi.comyoutube.com

Existing research on calcium hexafluorosilicate focuses on its industrial uses, such as a flotation agent or insecticide, and its role in the treatment of fluorine-containing wastewater. nih.govncats.iodrugfuture.com There is no available data or detailed research findings to support its use as an ion exchange medium for the remediation of contaminated soils.

Recovery and Purification of Fluorine-Containing Wastewater

Calcium hexafluorosilicate plays a significant role in the treatment and purification of industrial wastewater, particularly those containing high concentrations of hexafluorosilicic acid (H₂SiF₆) and hydrofluoric acid (HF). jst.go.jp The primary method involves a neutralization-precipitation process, where a calcium source, typically calcium hydroxide (Ca(OH)₂), is introduced into the wastewater. jst.go.jpdf-chemicals.com This process aims to recover fluorine, a valuable element, in the form of stable calcium compounds.

The chemical reactions underlying this application are dependent on the molar ratio of calcium to silicon (Ca/Si) in the reaction mixture. At lower Ca/Si ratios, the process can selectively precipitate calcium fluoride (CaF₂). However, as the Ca/Si ratio increases, the recovery yield of total fluorine rises significantly due to the precipitation of calcium hexafluorosilicate (CaSiF₆) alongside the hydrolytic decomposition of the hexafluorosilicate ion (SiF₆²⁻) to form more CaF₂. jst.go.jpelsevierpure.com

Research findings indicate that at a Ca/Si molar ratio of 3.91, a fluorine recovery yield of 100% can be achieved. jst.go.jpelsevierpure.com This high recovery rate is attributed to the combined precipitation of both CaF₂ and CaSiF₆. The resulting sludge, however, contains impurities like silicon dioxide (SiO₂) which forms on the surface of the CaF₂ particles. jst.go.jp To enhance the purity of the recovered calcium fluoride, a subsequent alkaline leaching step using sodium hydroxide (NaOH) can be employed to effectively remove the silicon-based impurities from the precipitate. elsevierpure.com

The effectiveness of this recovery process is a key area of study in environmental engineering, aiming to reduce fluoride pollution and recover valuable chemical resources from industrial effluent.

Table 1: Effect of Calcium/Silicon Molar Ratio on Fluorine Recovery

This table presents research data on the neutralization of hexafluorosilicic acid wastewater with calcium hydroxide, showing how the molar ratio of calcium to silicon affects the percentage of fluorine recovered.

| Ca/Si Molar Ratio | Fluorine Recovery Yield (%) | Primary Precipitates |

| 1.12 | ~25% | CaF₂ (Selective) |

| 3.91 | 100% | CaSiF₆ and CaF₂ |

Data sourced from studies on highly contaminated fluoric/hexafluorosilicic acid wastewater. jst.go.jpelsevierpure.com

Analytical and Spectroscopic Characterization Methodologies for Calcium Hexafluorosilicate Dihydrate

X-ray Based Characterization Techniques

X-ray techniques are indispensable for probing the atomic and molecular arrangement within crystalline solids. They provide fundamental data on the crystal structure, phase purity, and local atomic environment of the material.

X-ray Powder Diffraction (XRD) is a primary technique for determining the crystalline structure of Calcium hexafluorosilicate (B96646) dihydrate. By analyzing the diffraction pattern of a powdered sample, the specific arrangement of atoms in the crystal lattice can be elucidated.

Research has shown that Calcium hexafluorosilicate dihydrate crystallizes in the monoclinic system. spectroscopyonline.comresearchgate.net The crystal structure was determined from laboratory powder diffraction data using methods like simulated annealing and full-profile Rietveld refinement. spectroscopyonline.comresearchgate.net One established polymorph of CaSiF₆·2H₂O belongs to the P2₁/n space group. spectroscopyonline.comresearchgate.net Its structure consists of centrosymmetric [Ca(μ-H₂O)₂Ca]⁴⁺ dimers that are interconnected by the hexafluorosilicate anions, forming a dense three-dimensional framework. spectroscopyonline.com The calcium ion (Ca²⁺) is further coordinated by a terminal water molecule, resulting in an F₅O₃ octacoordination environment. spectroscopyonline.com

A second polymorph has also been identified, crystallizing in the P2/c space group. researchgate.netacs.org This structure features infinite layers of [Ca(H₂O)₂/₁(SiF₆)₄/₄] oriented parallel to the bc-crystallographic plane, a unique arrangement among hydrated hexafluorosilicates. researchgate.netacs.org The analysis of XRD patterns involves comparing the measured diffraction peaks (2θ angles and intensities) with standard data from databases like the Powder Diffraction File (PDF) provided by the International Centre for Diffraction Data (ICDD). rsc.org

Table 1: Crystallographic Data for this compound (P2₁/n Polymorph)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | spectroscopyonline.comresearchgate.net |

| Space Group | P2₁/n | spectroscopyonline.comresearchgate.net |

| a (Å) | 10.48107(9) | spectroscopyonline.comresearchgate.net |

| b (Å) | 9.18272(7) | spectroscopyonline.comresearchgate.net |

| c (Å) | 5.72973(5) | spectroscopyonline.comresearchgate.net |

| β (°) | 98.9560(6) | spectroscopyonline.comresearchgate.net |

| Volume (ų) | 544.733(8) | spectroscopyonline.comresearchgate.net |

While XRD provides information on long-range crystalline order, X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful probe for determining the local atomic structure around a specific element. researchgate.net The technique is element-specific and does not require the sample to be crystalline, making it applicable to a wide range of materials. researchgate.netresearchgate.net

The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govresearchgate.net

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.net For CaSiF₆·2H₂O, XANES could confirm the +2 oxidation state of the calcium and +4 oxidation state of the silicon atoms.

EXAFS yields quantitative details about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov

In the context of CaSiF₆·2H₂O, XAFS could be used to directly probe the coordination environment of the Ca²⁺ ion, providing precise distances for the Ca-F and Ca-O bonds and confirming the coordination number revealed by XRD. spectroscopyonline.combiointerfaceresearch.com It offers a complementary view to diffraction by focusing on the short-range order and can be invaluable for studying materials where long-range order might be disrupted. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational motions of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making these methods excellent for chemical identification and structural analysis.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. researchgate.net For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the hexafluorosilicate ([SiF₆]²⁻) anion and the water molecules (H₂O).

The [SiF₆]²⁻ anion has an octahedral (Oₕ) symmetry in its free state, which dictates its IR-active vibrational modes. spectroscopyonline.comacs.org The primary IR-active modes are the asymmetric stretching vibration (ν₃) and the asymmetric bending vibration (ν₄). spectroscopyonline.comacs.org In the solid crystal lattice of CaSiF₆·2H₂O, the symmetry of the anion is lowered, which can cause these bands to shift or split. researchgate.net The strong absorption band due to the ν₃ (Si-F) asymmetric stretch is highly characteristic and typically appears in the 700-740 cm⁻¹ region. spectroscopyonline.comresearchgate.net The ν₄ bending mode is observed at a lower frequency, generally around 480 cm⁻¹. spectroscopyonline.com

The presence of water of hydration gives rise to distinct bands:

O-H Stretching: A broad absorption band is expected in the region of 3000-3600 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the water molecules. nih.gov

H-O-H Bending: A sharper band typically appears around 1600-1650 cm⁻¹ corresponding to the scissoring (bending) motion of the water molecules. drugfuture.com

Table 2: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ν₃ (Asymmetric Stretch) | [SiF₆]²⁻ | 700 - 740 | spectroscopyonline.comresearchgate.net |

| ν₄ (Asymmetric Bend) | [SiF₆]²⁻ | ~480 | spectroscopyonline.com |

| O-H Stretch | H₂O | 3000 - 3600 | nih.gov |

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. cymitquimica.com For molecules with a center of symmetry, such as the octahedral [SiF₆]²⁻ anion, Raman and IR spectroscopy are mutually exclusive, meaning vibrations active in one are inactive in the other.

The Raman-active modes for the [SiF₆]²⁻ anion are the symmetric stretching vibration (ν₁), the symmetric bending vibration (ν₂), and the asymmetric bending vibration (ν₅). spectroscopyonline.comacs.org The analysis of a polymorph of CaSiF₆·2H₂O has shown a Raman spectrum with distinct peaks corresponding to these modes. researchgate.net The most intense peak is typically the ν₁ symmetric stretch. As with FT-IR, the crystal environment can induce shifts and splitting in the observed Raman bands compared to the free anion. researchgate.net The water molecules also exhibit Raman activity, although their signals can sometimes be weak.

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to determine the thermal stability and decomposition pathways of materials like this compound.

When heated, hydrated salts typically undergo a multi-stage decomposition process. rsc.org For CaSiF₆·2H₂O, the expected thermal behavior is:

Dehydration: The initial stage involves the loss of the two water molecules. This is an endothermic process that would be observed as one or more peaks in a DTA curve and a corresponding mass loss in the TGA curve. The two water molecules may be lost in separate steps at different temperatures, reflecting their different bonding environments within the crystal structure (one terminal and one bridging). spectroscopyonline.com

Decomposition: Following dehydration, the anhydrous Calcium hexafluorosilicate (CaSiF₆) remains. At higher temperatures, this compound decomposes into gaseous Silicon tetrafluoride (SiF₄) and solid Calcium fluoride (B91410) (CaF₂). researchgate.net This decomposition is also an endothermic process, which would result in a second distinct region of mass loss on the TGA curve and another endothermic peak on the DTA curve. researchgate.net

Studies on the analogous compound Sodium hexafluorosilicate (Na₂SiF₆) confirm a high-temperature decomposition into SiF₄ gas and the corresponding alkali metal fluoride. researchgate.net DTA curves provide data on the temperatures at which these transformations occur, while TGA quantifies the mass loss at each stage, confirming the stoichiometry of the dehydration and decomposition reactions.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Profiles

Thermogravimetric analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. h-and-m-analytical.comnetzsch.com This method is particularly useful for determining the thermal stability and composition of hydrated compounds like this compound. researchgate.net The analysis involves heating a small quantity of the material on a precision balance inside a furnace and recording the mass loss at specific temperature intervals. h-and-m-analytical.com

The thermal decomposition of this compound occurs in distinct stages. The initial mass loss corresponds to the dehydration of the compound, followed by the decomposition of the anhydrous salt at higher temperatures.

Dehydration: The first step in the TGA curve for CaSiF₆·2H₂O is the loss of its two water molecules of hydration. This process typically occurs at temperatures around 140-160°C, resulting in the formation of anhydrous calcium hexafluorosilicate (CaSiF₆). google.com The theoretical mass loss for this dehydration step can be calculated based on the molar masses of water and the dihydrate compound.

Decomposition: Following dehydration, the anhydrous CaSiF₆ remains stable until it undergoes thermal decomposition at higher temperatures. This decomposition is reported to occur in the temperature range of 300°C to 400°C. google.com The process involves the breakdown of the hexafluorosilicate anion, likely into gaseous silicon tetrafluoride (SiF₄) and solid calcium fluoride (CaF₂), which is a common decomposition pathway for hexafluorosilicate salts. google.com

The TGA thermogram provides quantitative data on the percentage of mass lost at each stage, allowing for verification of the compound's stoichiometry and purity. The derivative of the TGA curve (DTG) is often plotted to more clearly show the temperatures at which the rate of mass loss is at its maximum. h-and-m-analytical.com

Table 1: Expected TGA Decomposition Stages for this compound

| Decomposition Stage | Temperature Range (°C) | Volatile Product | Solid Residue |

|---|---|---|---|

| Dehydration | ~140 - 160 | H₂O | CaSiF₆ |

| Decomposition | ~300 - 400 | SiF₄ | CaF₂ |

Data inferred from patent information describing the drying and decomposition of the compound. google.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is used to detect and quantify thermal transitions such as melting, crystallization, and solid-state transformations. youtube.comresearchgate.net

For this compound, DSC analysis complements TGA by providing information on the energetics of its decomposition processes.

Endothermic Transitions: The dehydration of CaSiF₆·2H₂O around 140-160°C is an endothermic process, meaning it requires an input of energy. This would be observed as an endothermic peak on a DSC thermogram. researchgate.netresearchgate.net Similarly, the subsequent decomposition of the anhydrous CaSiF₆ between 300°C and 400°C is also an endothermic event, which would appear as a second, higher-temperature peak in the DSC curve. researchgate.netresearchgate.net

Data Interpretation: The area under a DSC peak is directly proportional to the enthalpy change (ΔH) of the transition, allowing for the quantitative measurement of the energy absorbed during dehydration and decomposition. rsc.org The temperature at the peak of the endotherm indicates the temperature at which the transition occurs most rapidly.

By correlating the endothermic peaks from DSC with the mass loss steps from TGA, a complete picture of the thermal behavior of this compound can be established.

Thermodiffractometric Measurements for Structural Changes with Temperature

Thermodiffractometry, which combines X-ray powder diffraction (XRPD) with controlled heating, is a powerful technique for studying temperature-induced structural changes in crystalline materials. This method was used to investigate the transformation of this compound into its anhydrous form.

Research has shown that upon heating, CaSiF₆·2H₂O undergoes a solid-to-solid transformation into anhydrous CaSiF₆. This transition was observed to occur at a significantly lower temperature (140°C) than previously reported values of 160 to 165°C.

Furthermore, thermodiffractometric experiments have been employed to determine the linear and volumetric thermal expansion coefficients of CaSiF₆·2H₂O. The refined unit-cell parameters revealed unexpected variations with temperature. Specifically, a negative thermal expansion was observed along the a-axis, while positive expansion occurred along the b and c-axes.

Table 2: Thermal Expansion Coefficients for CaSiF₆·2H₂O

| Parameter | Linear Thermal Expansion Coefficient (K⁻¹) |

|---|---|

| ∂lna/∂T | -2.8 × 10⁻⁶ |

| ∂lnb/∂T | 7.9 × 10⁻⁶ |

| ∂lnc/∂T | 8.4 × 10⁻⁶ |

| Volumetric Coefficient | ∂lnV/∂T = 14.1 × 10⁻⁶ |

The reason for the contraction along the a-axis upon mild heating is not immediately obvious but is hypothesized to be related to a slight reorientation of the hexafluorosilicate anion.

Elemental and Compositional Analysis

Determining the precise elemental makeup of this compound is crucial for verifying its chemical formula and assessing its purity. Spectroscopic techniques are central to this process.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Quantification

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive analytical technique used for the determination of the elemental composition of a wide variety of materials. google.comresearchgate.net The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. nih.gov These excited atoms then emit light at characteristic wavelengths, and the intensity of this emitted light is directly proportional to the concentration of each element in the sample. nih.gov

For the analysis of this compound, the sample would first need to be dissolved, typically using an acid digestion method in a closed microwave vessel to prevent the loss of volatile silicon tetrafluoride. nih.gov ICP-AES is well-suited for quantifying the concentrations of major elements like calcium (Ca) and silicon (Si). google.comresearchgate.net The technique is known for its high throughput and the ability to measure multiple elements simultaneously. wikipedia.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with scanning electron microscopy (SEM). It is used for the elemental analysis and chemical characterization of a sample. researchgate.net When the electron beam of an SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy and intensity of these X-rays to identify the elemental composition at a specific point or to create an elemental map of a larger area. researchgate.net

In the context of this compound, EDS analysis would confirm the presence of calcium (Ca), silicon (Si), fluorine (F), and oxygen (O) (from the water of hydration). EDS elemental mapping can be particularly valuable for visualizing the spatial distribution of these elements across the surface of the crystals or particles, which can help in assessing the homogeneity of the material. researchgate.net While powerful for qualitative and semi-quantitative analysis, care must be taken during the analysis of fluorine-containing compounds, as electron beam-induced fluorine mobility can sometimes affect the accuracy of quantification.

Microscopic Techniques for Morphological and Nanostructural Studies

Microscopic techniques, particularly scanning electron microscopy (SEM), are indispensable for characterizing the surface morphology, particle size, and crystal structure of materials like this compound. researchgate.net

SEM analysis provides high-resolution images of the sample's surface topography. For this compound, which is described as a powder or crystalline solid, SEM would reveal the shape and size distribution of the individual crystals. researchgate.netnih.gov The morphology of crystals can be influenced by the conditions of their formation. Related fluoride and silicate (B1173343) materials are known to form various crystal habits, including cubic, octahedral, or more complex structures. researchgate.netresearchgate.net For instance, SEM studies on calcium fluoride have shown that particles can appear as agglomerations of smaller subunits, sometimes described as having a "cauliflower" appearance. Similarly, various calcium silicate materials have been observed to have morphologies ranging from gel-like formations to distinct plate-like or net-like structures. Therefore, SEM imaging of this compound would be expected to show well-defined crystalline particles, and the specific morphology would provide insights into its crystal growth and formation. youtube.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful analytical technique used to produce high-resolution images of a sample's surface topography. The method involves scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's composition and morphology. biorxiv.org For materials science and chemical analysis, SEM is invaluable for visualizing particle size, shape, and texture at the micro and nanoscale. biorxiv.orgnih.gov

In the context of calcium-based compounds, SEM is frequently employed to observe the crystalline structure and surface characteristics of precipitates. Research has been conducted to evaluate the effect of adding calcium hexafluorosilicate (CaSiF₆) to calcium phosphate (B84403) precipitation (CPP) solutions, a method used for occluding dentine tubules. nih.gov In these studies, SEM observations are a primary method for assessing the physical outcome of the chemical precipitation on the dentine surface and within the tubules. nih.gov

Research Findings:

When calcium hexafluorosilicate was added to a calcium phosphate precipitation solution, the morphology and composition of the resulting precipitate were analyzed using SEM in conjunction with Energy Dispersive X-ray Spectroscopy (EDS). nih.gov

Surface Occlusion: SEM imaging revealed that the addition of CaSiF₆ did not negatively impact the physical occlusion of dentine tubules. The tubules were effectively blocked for a depth of approximately 10-15 micrometers from the dentine surface. nih.gov

Precipitate Composition: While the physical occlusion was similar, EDS analysis showed a significant change in the chemical nature of the precipitate. The addition of CaSiF₆ resulted in an increased calcium-to-phosphorus (Ca/P) ratio in the precipitate, not only on the dentine surface but also inside the tubules. This indicates that the precipitate became more apatitic in nature, which is a desirable outcome for this application. nih.gov

Particle Morphology: In related calcium silicate-based cements, SEM analysis shows that particles can range from coarse and irregular to more homogeneous shapes, with sizes varying from less than 1 μm to over 50 μm. nih.gov Uncured cements typically present as crystalline particles scattered within a finer, amorphous groundmass. nih.gov The specific morphology of calcium silicate hydrate (B1144303) (C-S-H), a related system, has been described as having network-like, fibrous, or layered forms depending on the calcium-to-silicon ratio. researchgate.net

Below is a data table summarizing the key findings from SEM and EDS analysis of calcium phosphate precipitates with and without the addition of calcium hexafluorosilicate.

| Parameter | Control (Standard CPP Solution) | Test (CPP Solution with CaSiF₆) | Reference |

|---|---|---|---|

| Dentine Tubule Occlusion | Effective occlusion observed | Effective occlusion, comparable to control | nih.gov |

| Occlusion Depth | ~10-15 μm | ~10-15 μm | nih.gov |

| Precipitate Composition (Ca/P Ratio) | Baseline Ca/P ratio | Increased Ca/P ratio (more apatitic) | nih.gov |

| Location of Compositional Change | N/A | Observed on the dentine surface and inside tubules | nih.gov |

Transmission Electron Microscopy (TEM) for Nanoscale Structure (e.g., related C-S-H systems)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM is capable of much higher resolution than SEM and is a crucial tool for investigating the internal structure, crystallinity, and morphology of materials at the nanoscale. escholarship.org It is particularly useful for analyzing the hydration products in cementitious systems, such as Calcium-Silicate-Hydrate (C-S-H), which is the primary binding phase in concrete and shares elemental components with calcium hexafluorosilicate. escholarship.orglbl.gov

The nanostructure of C-S-H dictates the performance of cement-based materials. lbl.gov TEM studies have provided deep insights into the morphology and structural evolution of these systems under various conditions.

Research Findings:

While direct TEM studies on this compound are not widely documented in the provided context, extensive research on the related C-S-H system offers valuable analogous information on its nanoscale structural characteristics.

Particle Morphology: TEM analysis reveals that C-S-H primarily forms as foil-like or flake-like structures at the nanoscale. escholarship.orgresearchgate.netresearchgate.net These are often observed as agglomerated flakes or complex two-dimensional agglomerates. researchgate.net Initial formation pathways show a transition from an amorphous atomic configuration into an ordered lamellar texture, which then forms the C-S-H foil. researchgate.net